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Compound of Interest

Compound Name: Fmoc-[15N]Tyr-OH
CAS No.: 125700-34-7
Cat. No.: B613612
. J

In the landscape of modern peptide research and pharmaceutical development, the ability to
precisely track, quantify, and structurally characterize peptides is paramount. Fmoc-[*>N]Tyr-OH
emerges as a critical reagent in this context, offering a strategic trifecta of chemical
functionalities. The Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile a-amino
protecting group, the cornerstone of the most prevalent strategy for Solid-Phase Peptide
Synthesis (SPPS).[1][2] The tyrosine residue itself is a frequent participant in critical biological
interactions, including phosphorylation-dependent signaling pathways. The incorporation of a
stable, NMR-active 1°N isotope provides a non-invasive spectroscopic handle, enabling
detailed investigation into peptide structure, dynamics, and interactions without altering the
molecule's fundamental physicochemical properties.[3][4]

This guide provides a comprehensive overview of the chemical properties of Fmoc-[*>N]Tyr-
OH, practical insights for its application in SPPS, and the underlying chemical principles that
govern its successful incorporation into synthetic peptides.

Part 1: Core Physicochemical Properties of Fmoc-
[*>N]Tyr-OH

A thorough understanding of the starting material is the foundation of any successful synthesis.
While Fmoc-[*>N]Tyr-OH is chemically reactive in the same manner as its unlabeled
counterpart, the 15N isotope imparts a crucial mass shift for analytical applications.
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Molecular Structure and ldentity:

e |[UPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic-
15N acid

e Molecular Formula: C24H211°NOs
o Key Feature: The nitrogen atom of the a-amino group is the stable isotope 1°N.

It is critical to note that for practical application in Fmoc-SPPS, the hydroxyl group of the
tyrosine side chain must be protected to prevent unwanted side reactions during peptide chain
elongation. The most common protecting group is the acid-labile tert-butyl (tBu) ether.
Therefore, the reagent used in synthesis is typically Fmoc-[*>N]Tyr(tBu)-OH. This guide will
proceed with the understanding that the side-chain protected derivative is being used.

Quantitative Data Summary:

The following table summarizes the key physical and chemical properties of the isotopically
labeled, side-chain protected tyrosine derivative used in synthesis.
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Significance in

Property Value . . Source(s)
Peptide Synthesis
Accurate calculation is
essential for reagent
460.5 g/mol (for stoichiometry during
Molecular Weight Fmoc-[*>N]Tyr(tBu)- the coupling reaction. [5]
OH) The +1 Da shift from
14N confirms isotopic
incorporation.
_ . Visual inspection
White to off-white ) )
Appearance provides a first-pass [61[7]

crystalline powder

quality check.

Isotopic Enrichment

Typically =98 atom %
15N

High enrichment is
crucial for generating
clean, unambiguous
signals in mass
spectrometry and
NMR studies.

Chemical Purity

Typically 297-99%
(HPLC)

High purity minimizes
the introduction of
deletion or
modification
sequences. Impurities
like free amine or
acetate can cause
synthesis failure or

chain termination.[8]

[9]

Solubility

Soluble in DMF, NMP;
slightly soluble in
DCM/DMF mixtures.

Insoluble in water.

The choice of solvent [6][10][12]
for the coupling

reaction is dictated by

the solubility of the

activated amino acid.

DMF is the most
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common and effective
solvent.[6][10][11][12]

. . ~150 °C A general indicator of
Melting Point i
(decomposes) purity.

Protects against
degradation,
particularly
" i autocatalytic Fmoc

Storage Conditions 2-8°C, desiccated ) [13]
cleavage which can
be promoted by trace
amounts of free

amine.[8][13]

Part 2: Application in Solid-Phase Peptide Synthesis
(SPPS)

The incorporation of Fmoc-[*>*N]Tyr(tBu)-OH into a growing peptide chain follows the standard,
cyclical workflow of Fmoc-SPPS. This process is defined by two key chemical transformations:
the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid.[5][14]

The Fmoc-SPPS Cycle: A Mechanistic Overview

The entire synthesis is built upon a solid support (resin), which allows for the easy removal of
excess reagents and byproducts through simple filtration and washing.[5]
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(N-terminal Fmoc)

xposes N-terminal amine

1. Fmoc Deprotection
(20% Piperidine in DMF)

Removes piperidine & dibenzofulvene adduct

2. DMF Wash

Prepares resin for coupling

3. Coupling
(Fmoc-[**N]Tyr(tBu)-OH + Activator + Base in DMF)

Removes excess reagents

4. DMF Wash

hain elongated by one residue

Repeat Cycle or
Final Cleavage

Figure 1: The Fmoc-SPPS Cycle for Incorporating Fmoc-[*>*N]Tyr(tBu)-OH

Click to download full resolution via product page

Caption: Workflow for incorporating a single Fmoc-[*>N]Tyr(tBu)-OH residue.

Experimental Protocol: A Self-Validating System
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This protocol details a standard procedure for the manual incorporation of Fmoc-[*>N]Tyr(tBu)-
OH. Each step includes justifications that underpin its trustworthiness and efficacy.

Materials:

Peptide-resin with a free N-terminal amine from the previous cycle.
e Fmoc-[**N]Tyr(tBu)-OH.

o Coupling/Activation Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-
tetramethyluronium hexafluorophosphate).

o Base: DIPEA (N,N-Diisopropylethylamine).
» Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide).[14]
o Deprotection Solution: 20% (v/v) piperidine in DMF.
e Washing Solvents: DMF, DCM (Dichloromethane).
Step 1: N-terminal Fmoc Deprotection
e Procedure:
o Swell the peptide-resin in DMF for 15-30 minutes.
o Drain the DMF.
o Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
o Drain the solution.
o Add a fresh aliquot of 20% piperidine/DMF and agitate for 7-10 minutes.[14]

o Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of
piperidine.

o Expertise & Causality: The Fmoc group is removed via a base-catalyzed (3-elimination
mechanism.[15][16] A two-step deprotection is often employed to ensure completeness, as
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incomplete deprotection will result in a deletion sequence ([n-1] peptide), a major and often
difficult-to-remove impurity. Piperidine, a secondary amine, is the base of choice because it
efficiently removes the Fmoc group and also acts as a scavenger for the resulting
dibenzofulvene intermediate, preventing it from re-attaching to the newly liberated N-terminal
amine.[1][17] Thorough washing is critical; residual piperidine will neutralize the incoming
activated amino acid, preventing the coupling reaction.

Step 2: Activation and Coupling of Fmoc-[*>N]Tyr(tBu)-OH
e Procedure:

o In a separate vessel, dissolve Fmoc-[*>N]Tyr(tBu)-OH (3-4 equivalents relative to resin
loading) and HCTU (0.95 equivalents relative to the amino acid) in a minimal amount of
DMF.

o Add DIPEA (2 equivalents relative to the amino acid) to the solution.
o Allow the activation to proceed for 2-5 minutes. The solution may change color.

o Add the activated amino acid solution to the deprotected and washed resin.

[e]

Agitate the reaction mixture for 45-60 minutes at room temperature.

o Expertise & Causality: The formation of a peptide bond is not spontaneous and requires the
carboxyl group of the incoming amino acid to be activated.[S] HCTU is a highly efficient
aminium-based coupling reagent that rapidly converts the carboxylic acid into a highly
reactive acyl-uronium intermediate. This intermediate is susceptible to nucleophilic attack by
the free N-terminal amine on the peptide-resin.[5][14] DIPEA acts as a non-nucleophilic base
to deprotonate the carboxylic acid and facilitate the activation.[5] Using a slight excess of the
amino acid and coupling reagent drives the reaction to completion, ensuring a high yield for
the step. Longer coupling times may be necessary for sterically hindered residues or as the
peptide chain grows.[14]
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arboxylic Acid
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Forms active ester /Forms active ester

Acyl-Uronium Intermediate
Resin-Peptide-NH:2

(Highly Reactive)

Activation Step

LA
Nucleophilic Attack

Resin-Peptide-CO-NH-[*>N]Tyr(tBu)-Fmoc

(Elongated Peptide)
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Figure 2: HCTU Activation and Coupling Mechanism

Click to download full resolution via product page

Caption: Simplified mechanism of amino acid activation and coupling.

Step 3: Post-Coupling Wash and Monitoring

e Procedure:

o Drain the reaction mixture.
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o Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and a final
DMF wash (1-2 times).

o (Optional but Recommended) Perform a qualitative test (e.g., Kaiser test or TNBS test) on
a small sample of beads to confirm the absence of free primary amines, indicating a
complete coupling reaction.

Trustworthiness: A positive Kaiser test (blue beads) indicates incomplete coupling. If the test
is positive, the coupling step should be repeated (a "double coupling™) before proceeding to
the next deprotection. This self-validating check at each step prevents the accumulation of
deletion impurities and ensures the integrity of the final product.

Part 3: Special Considerations for *>N-Labeled
Tyrosine

Side Chain Protection: As mentioned, the use of a tBu protecting group for the tyrosine
hydroxyl is standard practice. This group is stable to the basic conditions of Fmoc
deprotection (piperidine) but is readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA)
during the final cleavage from the resin.[1] This orthogonality is a fundamental principle of
the Fmoc/tBu strategy.

Chemical Reactivity: The 1°N isotope does not alter the chemical reactivity of the amine
group. Standard coupling and deprotection protocols for unlabeled Fmoc-Tyr(tBu)-OH are
directly applicable.[3] The primary difference lies in the +1 mass unit, which must be
accounted for in mass spectrometry analysis.

Downstream Applications: The purpose of using Fmoc-[*>*N]Tyr-OH is for downstream
analysis. The >N nucleus allows for a variety of advanced NMR experiments to determine
protein structure and dynamics. In proteomics, it serves as a metabolic label for accurate
relative quantification of proteins using mass spectrometry.[18][19]

Conclusion

Fmoc-[*>N]Tyr-OH, and its essential synthetic partner Fmoc-[*>N]Tyr(tBu)-OH, are powerful

tools for chemists and biochemists. By understanding its core physicochemical properties and

the mechanistic basis for its incorporation via Fmoc-SPPS, researchers can confidently
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synthesize isotopically labeled peptides. This enables sophisticated analytical studies, from

elucidating protein structure and function to developing novel peptide-based therapeutics. The

key to success lies in the methodical application of a robust, self-validating synthetic cycle,

grounded in high-purity reagents and a fundamental understanding of the underlying reaction

chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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